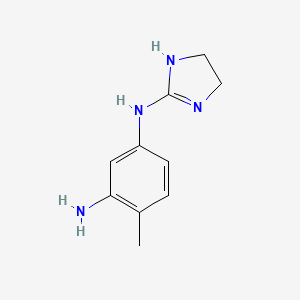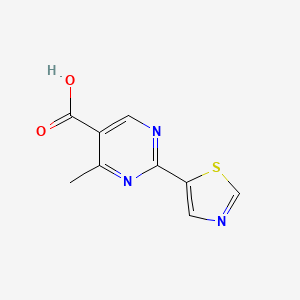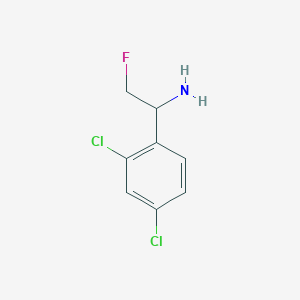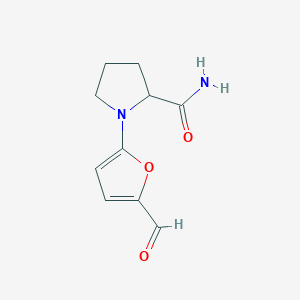![molecular formula C7H13NS B13204958 9-Thia-3-azabicyclo[4.2.1]nonane](/img/structure/B13204958.png)
9-Thia-3-azabicyclo[4.2.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Thia-3-azabicyclo[421]nonane is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thia-3-azabicyclo[4.2.1]nonane typically involves cycloaddition reactions. One common method is the [6π+2π]-cycloaddition of N-substituted azepines with alkynes, catalyzed by transition metal complexes such as cobalt (I) acetylacetonate . This reaction can yield the desired bicyclic structure in high yields under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring the purity of the final product through techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
9-Thia-3-azabicyclo[4.2.1]nonane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
9-Thia-3-azabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
作用機序
The mechanism of action of 9-Thia-3-azabicyclo[4.2.1]nonane involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an agonist for nicotinic acetylcholine receptors, which are involved in neurotransmission . The compound’s bicyclic structure allows it to fit into the receptor binding sites, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
9-Azabicyclo[4.2.1]nonane: Lacks the sulfur atom but has similar bicyclic structure and biological activity.
Anatoxin-a: A natural alkaloid with a similar bicyclic structure, known for its potent neurotoxic effects.
Pinnamine: Another natural alkaloid with a bicyclic structure, studied for its pharmacological properties.
Uniqueness
9-Thia-3-azabicyclo[4.2.1]nonane is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds lacking either sulfur or nitrogen.
特性
分子式 |
C7H13NS |
|---|---|
分子量 |
143.25 g/mol |
IUPAC名 |
9-thia-3-azabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C7H13NS/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2 |
InChIキー |
CSDAKQPREBAHAU-UHFFFAOYSA-N |
正規SMILES |
C1CC2CNCCC1S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


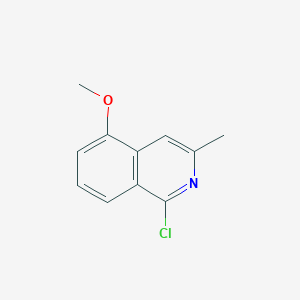
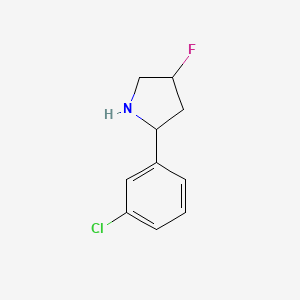
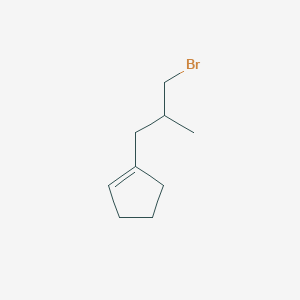
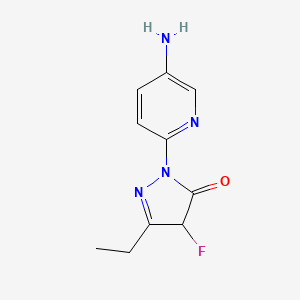
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
methanol](/img/structure/B13204909.png)
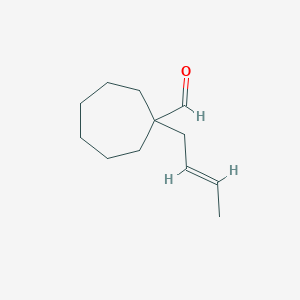
![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)

